molecular formula C18H20ClNO B195830 デスメチルドキセピン (塩酸塩) CAS No. 2887-91-4

デスメチルドキセピン (塩酸塩)

カタログ番号: B195830
CAS番号: 2887-91-4
分子量: 301.8 g/mol
InChIキー: GNPPEZGJRSOKRE-QFHYWFJHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethyldoxepin, also known as Nordoxepin, is an organic compound . It is a colorless solid and is the major active metabolite of the tricyclic antidepressant (TCA) doxepin (Sinequan) . It has been found to play a significant role in the antidepressant effects of doxepin .


Synthesis Analysis

Desmethyldoxepin is formed from doxepin mainly by CYP2C19 (>50% contribution), while CYP1A2 and CYP2C9 are involved to a lesser extent, and CYP2D6 and CYP3A4 are not involved . Hydroxylation of doxepin and desmethyldoxepin is mediated mainly by CYP2D6 .


Molecular Structure Analysis

Desmethyldoxepin has a molecular formula of C18H19NO . Its average mass is 265.350 Da and its mono-isotopic mass is 265.146667 Da .


Chemical Reactions Analysis

Doxepin is extensively metabolized to N-desmethyldoxepin, which is a biologically active metabolite . The first-pass metabolism accounts for 55-87% of the administered dose . Afterward, the secondary metabolism is driven by the transformation of N-desmethyldoxepin to its glucuronide conjugates .


Physical And Chemical Properties Analysis

Desmethyldoxepin has a density of 1.1±0.1 g/cm3, a boiling point of 420.8±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 174.5±17.9 °C .

科学的研究の応用

抗うつ作用における役割

デスメチルドキセピンは、ノルドキセピンとしても知られており、三環系抗うつ薬(TCA)であるドキセピン の主要な活性代謝物です . ドキセピンの抗うつ作用において重要な役割を担っていることが明らかになっています .

ノルエピネフリン再取り込み阻害

ドキセピンと比較して、デスメチルドキセピンはノルエピネフリン再取り込み阻害剤としてはるかに強力で選択的です . この特性により、うつ病や不安障害の治療において重要な役割を果たしています。

ドキセピンの代謝

デスメチルドキセピンは、主にCYP2C19(寄与率>50%)によってドキセピンから生成されますが、CYP1A2とCYP2C9はそれほど関与していません。CYP2D6とCYP3A4は関与していません . この代謝経路を理解することで、薬物相互作用や副作用を予測するのに役立ちます。

薬物動態

デスメチルドキセピンの消失半減期は約31時間で、ドキセピン(平均17時間)のほぼ2倍です . このより長い半減期は、薬物の投与量と作用時間に影響を与える可能性があります。

分析的応用

デスメチルドキセピンは、高性能液体クロマトグラフィー(HPLC)を用いて体液中で定量的に測定できます . この方法は、薬物の薬物動態および/またはバイオアベイラビリティ/バイオエクイバレンスを評価する臨床研究に役立ちます .

立体選択的代謝の可能性

デスメチルドキセピンは、(E)異性体と(Z)異性体の混合物です . シトクロムP450酵素によるドキセピンの立体選択的代謝により、これらの立体異性体の血漿レベルは約1:1です . この立体選択性は、薬物の薬理作用や副作用に影響を与える可能性があります。

Safety and Hazards

Desmethyldoxepin is harmful if swallowed and is very toxic to aquatic life . It causes damage to organs . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and taking precautionary measures against static discharge .

作用機序

Target of Action

Desmethyldoxepine (hydrochloride), also known as Nor Doxepin Hydrochloride, primarily targets the central nervous system’s biogenic amine reuptake . More specifically, it inhibits the reuptake of norepinephrine and serotonin at synaptic nerve terminals . It also antagonizes the histamine (H1) receptor .

Mode of Action

The compound increases the synaptic concentration of serotonin and norepinephrine in the central nervous system by inhibiting their reuptake by the presynaptic neuronal membrane . This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to the antidepressive action of the drug . The antagonism of the histamine (H1) receptor is thought to contribute to sleep maintenance .

Biochemical Pathways

Desmethyldoxepine (hydrochloride) affects the biochemical pathways of serotonin and norepinephrine. By inhibiting their reuptake, it increases their concentration in the synaptic cleft, enhancing their signaling . The compound is extensively metabolized to N-desmethyldoxepin, a biologically active metabolite, and other inactive metabolites . The first-pass metabolism accounts for 55-87% of the administered dose .

Pharmacokinetics

The pharmacokinetic parameters of clearance (CL/F) and volume of distribution (V/F) of doxepin and desmethyldoxepine were modeled in terms of both random and fixed effects . The fit of the model to the concentration–time data was significantly improved when V/F was expressed as a function of weight and CL/F as a function of age . The compound is metabolized in the liver via CYP2C19 and 2D6, and its metabolites include N-desmethyldoxepin (active) . It is excreted in the urine (<3% as unchanged drug or N-desmethyldoxepin) .

Result of Action

The result of the action of Desmethyldoxepine (hydrochloride) is primarily associated with its antidepressive action, which is due to the inhibition of the central nervous system biogenic amine reuptake . This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to the antidepressive action of the drug . It also has anxiolytic properties .

Action Environment

The action of Desmethyldoxepine (hydrochloride) can be influenced by various environmental factors. For instance, co-medication that inhibits P450 isoenzymes can lower the clearance of doxepin by 15% . Age and, to some extent, body weight may guide individual doxepin dose regimens . These factors need confirmation in prospective clinical trials linking pharmacokinetics and therapeutic effect .

生化学分析

Biochemical Properties

Desmethyldoxepine (hydrochloride) interacts with various enzymes and proteins. It is formed from doxepin mainly by the enzyme cytochrome P450 2C19 (CYP2C19), with minor involvement of CYP1A2 and CYP2C9 . It is pharmacologically active similarly to doxepin, but relative to doxepin, it is much more potent and selective as a norepinephrine reuptake inhibitor .

Cellular Effects

Desmethyldoxepine (hydrochloride) has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft and enhancing neurotransmission . It also has anticholinergic effects, which are observed at high doses .

Molecular Mechanism

The mechanism of action of Desmethyldoxepine (hydrochloride) involves binding interactions with biomolecules and changes in gene expression. It binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine and increasing its concentration in the synaptic cleft . This leads to enhanced neurotransmission and the antidepressant effects of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethyldoxepine (hydrochloride) change over time. The compound is stable, and its effects on cellular function can be observed in both in vitro and in vivo studies . The elimination half-life of Desmethyldoxepine (hydrochloride) is approximately 31 hours, which is almost twice that of doxepin .

Dosage Effects in Animal Models

The effects of Desmethyldoxepine (hydrochloride) vary with different dosages in animal models . At therapeutic doses, it exhibits antidepressant effects, while at high doses, it can cause anticholinergic effects .

Metabolic Pathways

Desmethyldoxepine (hydrochloride) is involved in several metabolic pathways. It is formed from doxepin mainly by the enzyme cytochrome P450 2C19 (CYP2C19), with minor involvement of CYP1A2 and CYP2C9 . After formation, Desmethyldoxepine (hydrochloride) is transformed into glucuronide conjugates .

Transport and Distribution

Desmethyldoxepine (hydrochloride) is transported and distributed within cells and tissues. The transport process involves the norepinephrine transporter, which Desmethyldoxepine (hydrochloride) binds to and inhibits .

Subcellular Localization

Given its role as a norepinephrine reuptake inhibitor, it is likely to be localized in the presynaptic neuron where the norepinephrine transporter is located .

特性

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPEZGJRSOKRE-QFHYWFJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196369
Record name Desmethyldoxepin hydrochloride, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4504-96-5, 2887-91-4
Record name 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4504-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyldoxepin hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin hydrochloride, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLDOXEPIN HYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyldoxepin
Reactant of Route 2
Desmethyldoxepin
Reactant of Route 3
Desmethyldoxepin
Reactant of Route 4
Desmethyldoxepin
Reactant of Route 5
Desmethyldoxepin
Reactant of Route 6
Desmethyldoxepin
Customer
Q & A

Q1: What is the primary mechanism of action of desmethyldoxepin?

A1: Like doxepin, desmethyldoxepin primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. [, , ] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their effects.

Q2: Does desmethyldoxepin exhibit different pharmacological activity compared to doxepin?

A2: Yes, while both compounds block norepinephrine and serotonin reuptake, studies suggest that DMD may have a higher affinity for serotonin transporters than doxepin. [, , ] Furthermore, DMD displays stereoselectivity, with the Z-isomer generally exhibiting greater potency than the E-isomer. [, ]

Q3: Are there any downstream effects associated with the increased serotonin and norepinephrine levels induced by desmethyldoxepin?

A3: While the precise downstream effects are complex and not fully elucidated, increased serotonin and norepinephrine levels are thought to influence mood regulation, sleep-wake cycles, and pain perception, among other functions. [, ]

Q4: What is the molecular formula and weight of desmethyldoxepin?

A4: Desmethyldoxepin has a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol. []

Q5: Is there any spectroscopic data available for desmethyldoxepin?

A5: Yes, desmethyldoxepin has been characterized using various spectroscopic techniques, including proton nuclear magnetic resonance spectroscopy (1H-NMR), chemical ionization mass spectrometry (CIMS), and electron impact mass spectrometry (EIMS). [, ]

Q6: How is desmethyldoxepin metabolized in the body?

A6: Desmethyldoxepin undergoes further metabolism in the liver, primarily via cytochrome P450 enzymes (CYPs), including CYP2D6. [, , ]

Q7: Does the route of doxepin administration affect the formation and levels of desmethyldoxepin?

A8: Yes, studies in rats showed altered urinary Z:E ratios of DMD after oral administration of doxepin but not after intravenous or intraperitoneal administration. [] This suggests that first-pass metabolism might play a role in the stereoselective formation of DMD.

Q8: What is the impact of CYP2D6 genotype on desmethyldoxepin concentrations?

A9: Studies have shown that individuals with the CYP2D6 ultra-rapid metabolizer (UM) genotype exhibit significantly lower desmethyldoxepin concentrations compared to extensive metabolizers (EMs) after a single dose of doxepin. [] This difference highlights the influence of genetic polymorphisms on DMD pharmacokinetics.

Q9: What analytical techniques are commonly employed for the quantification of desmethyldoxepin in biological samples?

A10: Several analytical methods have been developed for DMD quantification, including gas chromatography-mass spectrometry (GC-MS), [, , ] high-performance liquid chromatography (HPLC), [, , , ] and high-performance thin-layer chromatography (HPTLC). [] These methods offer varying degrees of sensitivity, selectivity, and throughput.

Q10: Can cis- and trans-isomers of desmethyldoxepin be differentiated and quantified using these analytical techniques?

A11: Yes, specific GC-MS and HPLC methods using chiral stationary phases or derivatization techniques allow for the separation and quantification of DMD's cis- and trans-isomers. [, ] This capability is crucial for understanding the distinct pharmacokinetics and pharmacodynamics of each isomer.

Q11: Does co-administration of activated charcoal influence doxepin and desmethyldoxepin pharmacokinetics?

A12: Yes, studies have demonstrated that activated charcoal can significantly reduce the absorption and alter the elimination of both doxepin and DMD. [] This interaction highlights the potential for charcoal administration in managing doxepin overdose.

Q12: Is there a defined therapeutic range for desmethyldoxepin?

A13: While some literature suggests a therapeutic range for doxepin plus DMD, research indicates that this range might not be clinically relevant, and further studies are needed to establish a definitive therapeutic window. []

Q13: Can doxepin and desmethyldoxepin be detected in breast milk?

A15: Yes, both compounds have been detected in the breast milk of lactating mothers treated with doxepin. [, ] While the concentrations are generally low, potential adverse effects on the infant cannot be ruled out.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。